苯乙酮-13C

概述

描述

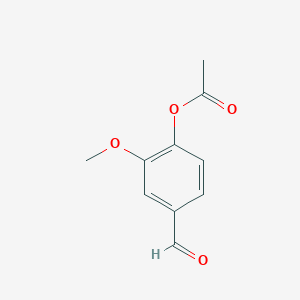

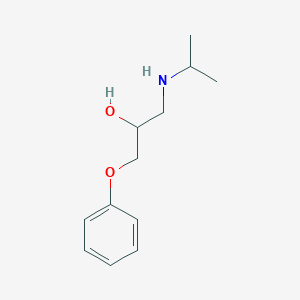

Acetophenone-methyl-13C is an organic compound that is used in a variety of scientific research applications. It has a unique molecular structure that is composed of a methyl group attached to an acetophenone ring. This compound has been of interest for its potential applications in the fields of biochemistry and physiology due to its unique properties.

科学研究应用

药物研究与开发

苯乙酮-13C 是制药行业中一种宝贵的化合物。 它由于其酚类结构而成为合成各种药物的前体,这种结构在许多治疗剂中很常见 . 它的衍生物,如马钱子碱和丹皮酚,具有抗炎特性,无副作用,使其成为药物合成的理想选择 . 用碳-13 进行同位素标记可以追踪this compound 在药物中的掺入,从而加深我们对药代动力学和药物代谢的理解。

农用化学品

在农业领域,this compound 衍生物正在被探索作为环保型杀虫剂和除草剂 . 它们在植物中天然存在,这些植物可以驱虫,因此它们是合成化学品的潜在替代品。 碳-13 标记有助于研究这些化合物的环境归宿,评估它们的生物降解性和对生态系统的影响。

有机合成

This compound 是有机化学中重要的合成子,尤其是在杂环化合物的合成中 . 它用于多组分反应来创建复杂的分子,包括五元环、六元环和七元环。 碳-13 标记有助于机理研究,并有助于识别反应中间体。

分析化学

在分析化学中,this compound 被用作各种光谱技术的参考标准 . 它在核磁共振 (NMR) 光谱中特别有用,用于化学位移校准。 独特的碳-13 NMR 信号有助于识别和定量复杂混合物中的化合物。

环境科学

This compound 的应用扩展到环境科学领域,它被用来追踪有机化合物在环境中的迁移和转化 . 它的碳-13 标记可以监测酚类化合物的途径和降解产物,有助于污染研究和修复策略的开发。

作用机制

Target of Action

Acetophenone-13C, also known as Acetophenone-methyl-13C or 1-Phenyl(213C)ethanone, is a simple organic compound It’s worth noting that the compound is often used in scientific research and drug development due to its stable isotopic properties .

Mode of Action

They can help in understanding the interaction of a drug with its targets and any resulting changes .

Biochemical Pathways

This pathway involves the hydroxylation of trans-cinnamic acid (trans-CA) to β-hydroxy-phenyl propionic acid (HPPA), which can then be degraded into β-oxo-phenyl propionic acid (OPPA) and further into acetophenone .

Pharmacokinetics

It’s known that the incorporation of stable isotopes like 13c into drug molecules can potentially affect their pharmacokinetic and metabolic profiles .

Result of Action

The use of stable isotopes like 13c in drug molecules can provide valuable insights into the drug’s behavior in the body, including its interaction with targets and its metabolism .

安全和危害

未来方向

生化分析

Biochemical Properties

Acetophenone-13C plays a role in various biochemical reactions. It interacts with several enzymes and proteins. For instance, the β-proteobacterium Aromatoleum aromaticum degrades acetophenone-13C either aerobically or anaerobically via a complex ATP-dependent acetophenone carboxylase and a benzoylacetate-CoA ligase . The genes coding for these enzymes are organized in an apparent operon and are expressed in the presence of the substrate acetophenone-13C .

Cellular Effects

The effects of Acetophenone-13C on cells and cellular processes are diverse. For example, in the yeast Saccharomyces cerevisiae, Acetophenone-13C has been shown to be involved in the asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone . This process is influenced by ultrasound pre-treatment of the biocatalysts in choline chloride:glycerol with 30% (v/v) of water .

Molecular Mechanism

The molecular mechanism of action of Acetophenone-13C involves its interactions with various biomolecules. For instance, it has been suggested that Acetophenone-13C may increase the photosensitizing activities of certain compounds, indicating potential binding interactions .

Temporal Effects in Laboratory Settings

The effects of Acetophenone-13C can change over time in laboratory settings. For example, in a study involving the asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone by Rhodotorula mucilaginosa CCTCC M2014255 resting cells, the conversion reached >99.0 % and e.e. of product were >99.0 %, respectively .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Acetophenone-13C in animal models are limited, it is known that the effects of acetophenone derivatives can vary with different dosages .

Metabolic Pathways

Acetophenone-13C is involved in several metabolic pathways. For instance, in mice orally gavaged with 13C-inulin, dynamic enrichment of 13C-metabolites in cecum contents in the amino acids and short-chain fatty acid metabolism pathways was observed .

Transport and Distribution

It is known that acetophenone derivatives can be transported and distributed within cells and tissues .

Subcellular Localization

The subcellular localization of a protein or metabolite can provide valuable insights into its function .

属性

IUPAC Name |

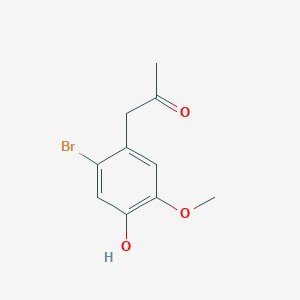

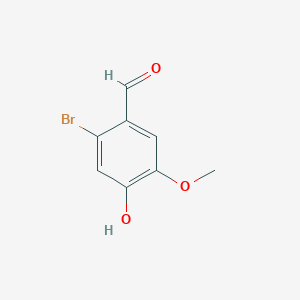

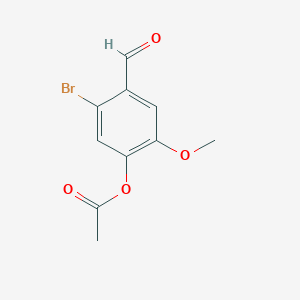

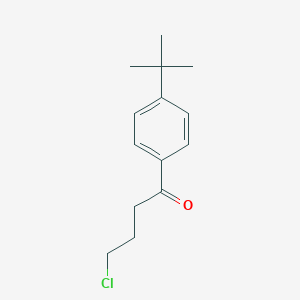

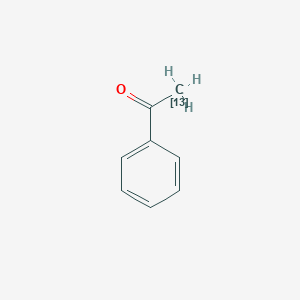

1-phenyl(213C)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOLFJPFCHCOCG-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71777-36-1 | |

| Record name | 71777-36-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Acetophenone-methyl-13C particularly useful in studying polymerization reactions?

A1: Acetophenone-methyl-13C is valuable for studying polymerization reactions due to the presence of the Carbon-13 isotope in its structure. This isotope acts as a label that can be tracked using Nuclear Magnetic Resonance (NMR) spectroscopy []. By incorporating Acetophenone-methyl-13C into the initiation step of polymerization, researchers can analyze the resulting polymer chains with NMR and gain insights into the initiation mechanism and the distribution of monomers within the polymer chain.

Q2: How does the structure of Acetophenone-methyl-13C influence its reactivity in copolymerization reactions, specifically with styrene and methyl methacrylate?

A2: The research paper reveals that the phenacyl radical, generated from Acetophenone-methyl-13C, exhibits a preference for reacting with styrene over methyl methacrylate []. This selectivity is attributed to the structural characteristics of both the phenacyl radical and the monomers. Further research exploring the specific structural factors influencing this reactivity preference would be valuable.

Q3: What analytical techniques are used to characterize and quantify Acetophenone-methyl-13C in polymer samples?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique used to characterize and quantify Acetophenone-methyl-13C incorporated into polymer chains []. The presence of the Carbon-13 isotope allows for the identification and quantification of the labeled initiator fragments within the polymer structure, providing valuable information about the polymerization process.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。